(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of a methanol group. One common method involves the use of bromine in an organic solvent such as dichloromethane to achieve bromination. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the methanol group may play crucial roles in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but with bromine at a different position.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Lacks the bromine atom and methanol group.
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)boronic acid: Contains a boronic acid group instead of methanol.
Uniqueness
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the specific positioning of the bromine atom and the methanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChI Key |
KZCAZKFODKADRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=C2Br)CO |
Origin of Product |
United States |
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